molecular formula C15H14F2N4O3 B6432907 methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-64-1

methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B6432907
CAS No.: 725217-64-1
M. Wt: 336.29 g/mol
InChI Key: AIOWXDJGGDVAHD-UHFFFAOYSA-N
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Description

Methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolo[1,5-a]pyrimidine core. This bicyclic system is substituted at position 7 with a 2-(difluoromethoxy)phenyl group and at position 6 with a methyl carboxylate ester. The methyl ester at position 6 may influence lipophilicity and bioavailability, as ester groups are common prodrug motifs.

Properties

IUPAC Name

methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4O3/c1-8-11(13(22)23-2)12(21-15(20-8)18-7-19-21)9-5-3-4-6-10(9)24-14(16)17/h3-7,12,14H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOWXDJGGDVAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound belonging to the triazolo-pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. The structural characteristics of this compound suggest that it may interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

The compound's molecular formula is C14H13F2N5O2C_{14}H_{13}F_2N_5O_2 with a molecular weight of 321.28 g/mol. Its structure features a triazolo-pyrimidine core which is known for its diverse pharmacological activities. The presence of difluoromethoxy and methyl groups may enhance its biological efficacy by influencing lipophilicity and receptor interactions.

PropertyValue
Molecular FormulaC₁₄H₁₃F₂N₅O₂
Molecular Weight321.28 g/mol
CAS Number881470-96-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

  • Cell Line Studies : In vitro evaluations against human cancer cell lines such as MGC-803, HCT-116, and MCF-7 have shown promising results. For example:
    • Compound H12 (related structure) exhibited IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), outperforming the standard drug 5-FU in efficacy .
    • Mechanistically, these compounds may induce apoptosis and cell cycle arrest through the inhibition of key signaling pathways like ERK and AKT .

Antiviral Activity

In addition to anticancer properties, triazolo-pyrimidine derivatives have shown antiviral activity against various viral strains.

  • Influenza Virus : Research has indicated that related compounds can disrupt RNA-dependent RNA polymerase interactions critical for viral replication.
    • For instance, specific derivatives demonstrated EC50 values ranging from 5 to 14 µM against Influenza A and B viruses without significant cytotoxicity .

The biological activity of this compound appears to be multifaceted:

  • Inhibition of Signaling Pathways : Compounds have been shown to inhibit the phosphorylation of proteins involved in critical signaling pathways such as ERK and AKT.
  • Induction of Apoptosis : Through modulation of apoptotic markers and cell cycle regulators, these compounds can trigger programmed cell death in cancer cells.

Case Studies

Several case studies provide insights into the efficacy and safety profiles of triazolo-pyrimidine derivatives:

  • Case Study 1 : A study evaluated the antiproliferative effects of a series of triazolo-pyrimidines on MGC-803 cells. The most active compound induced significant apoptosis while downregulating anti-apoptotic proteins .
  • Case Study 2 : Another investigation focused on the antiviral properties against Influenza A virus using a derivative that inhibited viral polymerase activity effectively at low concentrations .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Triazolo-Pyrimidine Derivatives

Compound Name Substituents (Position) Functional Groups Core Heterocycle Reference
Target Compound (Methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-...) 2-(difluoromethoxy)phenyl (7), methyl ester (6) Difluoromethoxy, methyl ester [1,2,4]Triazolo[1,5-a]pyrimidine -
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-... (Compound 12) 2-hydroxyphenyl (3), ethyl ester (6) Hydroxyl, ethyl ester [1,2,4]Triazolo[4,3-a]pyrimidine
Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-... Chlorobenzyl, fluorobenzylsulfanyl (2) Chlorine, fluorine, sulfanyl, ethyl ester [1,2,4]Triazolo[1,5-a]pyrimidine
Methyl 7-[3-(benzyloxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate 3-(benzyloxy)phenyl (7), methyl ester (5) Benzyloxy, methyl ester [1,2,4]Triazolo[1,5-a]pyrimidine
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 4-fluorophenyl (2), carboxylic acid (7) Fluorine, carboxylic acid Pyrazolo[1,5-a]pyrimidine

Key Observations:

Substituent Effects :

  • The difluoromethoxy group in the target compound likely increases metabolic stability compared to the hydroxyl group in Compound 12 , as fluorine atoms resist oxidative degradation.
  • Ester vs. Carboxylic Acid : The methyl ester (target compound) may improve cell permeability compared to the carboxylic acid in , though the latter could enhance target binding via ionization.

The pyrazolo[1,5-a]pyrimidine scaffold () replaces a triazole ring with pyrazole, modifying electron distribution and steric bulk.

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) LogP (Predicted) Key Spectral Data (IR/NMR) Reference
Target Compound Not reported ~2.5* Expected C=O stretch ~1700 cm⁻¹ (ester) -
Compound 12 206 3.8 IR: 3425 cm⁻¹ (OH), 1666 cm⁻¹ (C=O)
Ethyl 7-chloromethyl-... () Not reported ~3.2 ¹H-NMR: Chloromethyl (δ 4.14–5.37 ppm)

*Estimated using analogous structures.

  • Lipophilicity : The target compound’s methyl ester and difluoromethoxy groups likely reduce LogP compared to ethyl ester analogs (e.g., Compound 12), favoring improved aqueous solubility.
  • Antimicrobial Potential: Compounds with aryl substituents (e.g., 3,4,5-trimethoxyphenyl in ) show activity against plant pathogens, suggesting the target compound’s difluoromethoxy group may confer similar bioactivity .

Implications for Drug Design

  • Electron-Withdrawing Groups : The difluoromethoxy substituent may enhance metabolic stability and target affinity compared to methoxy or hydroxy analogs .
  • Steric Considerations : Bulkier groups (e.g., benzyloxy in ) could hinder target binding, whereas the target compound’s 2-substituted phenyl group balances steric and electronic effects.

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